(1S,4R)-bicyclo[2.2.1]heptane-2-sulfonamide
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Overview
Description
(1S,4R)-bicyclo[221]heptane-2-sulfonamide is a bicyclic compound featuring a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R)-bicyclo[2.2.1]heptane-2-sulfonamide typically involves the aza-Diels–Alder reaction, where aza-Diels–Alder cycloadducts are converted into amines bearing the 2-azanorbornane skeleton. These amines are then treated with sulfonyl chlorides to form the sulfonamide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
(1S,4R)-bicyclo[2.2.1]heptane-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.
Scientific Research Applications
(1S,4R)-bicyclo[2.2.1]heptane-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antiproliferative activity against cancer cell lines.
Materials Science: The unique structural properties of the compound make it a candidate for developing new materials with specific mechanical or chemical properties.
Biology: Its biological activity, including antibacterial properties, has been explored.
Mechanism of Action
The mechanism of action of (1S,4R)-bicyclo[2.2.1]heptane-2-sulfonamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit the growth of cancer cells by interfering with cellular processes essential for proliferation . The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-sulfonamide: This compound shares a similar bicyclic structure but includes an oxygen atom in the ring.
2,5-diazabicyclo[2.2.1]heptane derivatives: These compounds have a similar bicyclic framework but contain nitrogen atoms in the ring.
Uniqueness
(1S,4R)-bicyclo[2.2.1]heptane-2-sulfonamide is unique due to its specific stereochemistry and the presence of the sulfonamide group, which imparts distinct chemical and biological properties. Its structural rigidity and functional group make it a versatile compound for various applications.
Properties
IUPAC Name |
(1S,4R)-bicyclo[2.2.1]heptane-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c8-11(9,10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2,(H2,8,9,10)/t5-,6+,7?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JACBAHDRSTWZNH-JEAXJGTLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1CC2S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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